molecular formula C20H24N4 B7638065 2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE

2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B7638065
M. Wt: 320.4 g/mol
InChI Key: YEPZZZRYYFFZDY-UHFFFAOYSA-N
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Description

2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 1-methyl-1H-benzimidazole with 4-benzylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a reducing agent like sodium cyanoborohydride . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific structural features that allow it to interact with a wide range of biological targets. This versatility makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-22-19-10-6-5-9-18(19)21-20(22)16-24-13-11-23(12-14-24)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPZZZRYYFFZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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